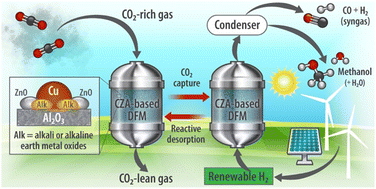Modified Cu–Zn–Al mixed oxide dual function materials enable reactive carbon capture to methanol†
EES Catalysis Pub Date: 2023-11-08 DOI: 10.1039/D3EY00254C
Abstract
Reactive carbon capture (RCC), an integrated CO2 capture and conversion process that does not require generating a purified CO2 stream, is an attractive carbon management strategy that can reduce costs and energy requirements associated with traditionally separate capture and conversion processes. Dual function materials (DFMs) comprised of co-supported sorbent sites and catalytic sites have emerged as a promising material design to enable RCC. DFMs have been extensively studied for methane production, but the noncompetitive economics of methane necessitates the development of DFMs to target more valuable, useful, and versatile products, like methanol. Herein, we report the development of modified Cu–Zn–Al mixed oxide (Alk/CZA, Alk = K, Ca) DFMs for combined capture and conversion of CO2 to methanol. CO2 chemisorption, in situ DRIFTS characterization, and co-fed hydrogenation performance revealed that K and Ca have different effects on the CO2 capture and catalytic behavior of the parent CZA. K-modification resulted in the greatest promotional effect on capture capacity but the most detrimental effect on co-fed hydrogenation catalytic activity. Interestingly, when used in a cyclic temperature-and-pressure-swing RCC operation, K/CZA exhibited a greater conversion of adsorbed CO2 (94.4%) with high methanol selectivity (46%), leading to greater methanol production (59.0 μmol gDFM−1) than the parent CZA or Ca/CZA (13.2 and 18.9 μmol gDFM−1, respectively). This study presents the foundational methodology for the design and evaluation of novel DFMs to target renewable methanol synthesis, highlighted by a critical learning that co-fed CO2 hydrogenation performance is not an effective indicator of RCC performance.


Recommended Literature
- [1] Development of a triple spike methodology for validation of butyltin compounds speciation analysis by isotope dilution mass spectrometry
- [2] PEGylated WS2 nanodrug system with erythrocyte membrane coating for chemo/photothermal therapy of cervical cancer†
- [3] Structure–property relationships based on Hammett constants in cyclometalated iridium(iii) complexes: their application to the design of a fluorine-free FIrPic-like emitter†
- [4] Lanthanide and actinide doped B12H122− and Al12H122− clusters: new magnetic superatoms with f-block elements†
- [5] Novel co-crystals of the nutraceutical sinapic acid†
- [6] Two-dimensional heteronuclear 1H ↔ 27Al-correlated MAS NMR spectra of layered silicates
- [7] Dissociative and non-dissociative adsorption dynamics of N2 on Fe(110)
- [8] High-throughput quantitative top-down proteomics
- [9] Surface manganese substitution in magnetite nanocrystals enhances T1 contrast ability by increasing electron spin relaxation†
- [10] DMAP mediated one-pot domino thienannulation: a versatile, regioselective and green mechanochemical route to naphtho[2,3-b]thiophenes†‡









